molecular formula C8H14NNaO9S B13727445 N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt

N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt

Cat. No.: B13727445
M. Wt: 323.26 g/mol
InChI Key: CBUJZKTVEFVBBG-DBKUKYHUSA-M
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Description

N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt (CAS 204575-07-5) is a sulfated monosaccharide critical in glycosaminoglycan (GAG) research. It serves as a substrate for sulfatases and glycosyltransferases, enabling studies on enzyme specificity and kinetics . Structurally, it consists of a galactosamine backbone acetylated at the C2 position and sulfated at C6, stabilized as a sodium salt. Its applications span:

  • Enzymology: Investigating sulfatase activity in lysosomal storage disorders.
  • Structural Biology: Mapping proteoglycan-protein interactions in cellular signaling .
  • Biomaterials: Mimicking the extracellular matrix for tissue engineering .

Properties

Molecular Formula

C8H14NNaO9S

Molecular Weight

323.26 g/mol

IUPAC Name

sodium;[(2R,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6+,7-,8?;/m1./s1

InChI Key

CBUJZKTVEFVBBG-DBKUKYHUSA-M

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)COS(=O)(=O)[O-])O)O.[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+]

Origin of Product

United States

Preparation Methods

Chemical Sulfation of N-Acetyl-D-Galactosamine

The primary synthetic approach involves the selective sulfation of N-acetyl-D-galactosamine at the 6-position hydroxyl group, followed by neutralization to form the sodium salt. This is typically achieved by:

  • Starting material: N-acetyl-D-galactosamine.
  • Sulfating agents: Common reagents include sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions.
  • Reaction conditions: Low temperature and controlled pH to ensure regioselectivity and prevent degradation of the sugar backbone.
  • Workup: Neutralization with sodium hydroxide to yield the sodium salt.
  • Purification: Chromatographic techniques such as ion-exchange chromatography or preparative HPLC are used to isolate the pure compound.

This method is supported by EvitaChem's description of synthesizing sulfated derivatives of N-acetyl-D-galactosamine, including the 4,6-di-O-sulfate sodium salt, emphasizing the importance of reaction control for selective sulfation and product stability.

Synthesis via Phosphorylated Intermediates and Deacetylation

An alternative synthetic pathway involves the preparation of phosphorylated derivatives of N-acetyl-D-galactosamine, which can then be selectively dephosphorylated or modified to introduce sulfate groups. This approach is detailed in enzymatic studies on related compounds such as N-acetyl-D-glucosamine-6-phosphate, where chemical phosphorylation is followed by deacetylation and salt formation steps:

  • Phosphorylation: Using diphenylchlorophosphate in pyridine at low temperatures, followed by acetylation.
  • Hydrogenation and deprotection: Catalytic hydrogenation to remove protective groups.
  • Neutralization: Treatment with sodium hydroxide to form the sodium salt.
  • Purification: Washing and chromatographic isolation yield the sodium salt of the sulfated sugar.

Though this method is more complex and often used for phosphorylated analogs, it provides insight into the chemical manipulation of amino sugar derivatives relevant to sulfation chemistry.

Regioselective Protection and Sulfation via Orthogonally Protected Building Blocks

Advanced synthetic strategies utilize orthogonally protected sugar intermediates derived from abundant natural sugars such as D-mannose. These methods involve:

This approach, described in detail by the synthesis of orthogonally protected D-galactosamine building blocks, allows for high regioselectivity and yields, minimizing purification steps and improving overall efficiency.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Purification Techniques Yield/Notes
Chemical Sulfation N-acetyl-D-galactosamine Sulfur trioxide-pyridine, controlled temp/pH Ion-exchange chromatography High regioselectivity; sodium salt formed by neutralization
Phosphorylation and Deacetylation N-acetyl-D-galactosamine Diphenylchlorophosphate, pyridine, catalytic hydrogenation, NaOH Flash chromatography Quantitative yields for sodium salt; complex multi-step
Orthogonal Protection Strategy D-mannose derivatives Silylation, triflation, nucleophilic displacement, sulfation Column chromatography Efficient, fewer purification steps; good overall yields

Research Data and Results

  • Regioselectivity: The sulfation at the 6-position is achieved by controlling reaction temperature and pH, preventing over-sulfation or degradation.
  • Yields: Orthogonal protection methods yield up to 54-56% overall for galactosamine derivatives after multi-step synthesis.
  • Purity: Purification via chromatography ensures removal of by-products and unreacted starting materials, critical for biological applications.
  • Characterization: Products are confirmed by NMR (1H, 13C), mass spectrometry, and 31P NMR for phosphorylated intermediates, ensuring structural integrity.

Chemical Reactions Analysis

Hydrolysis of the Sulfate Group

GalNAc-6S undergoes hydrolysis under acidic or enzymatic conditions, releasing N-acetyl D-galactosamine and sulfate.

Key Findings:

  • Acidic Hydrolysis :

    • Achieved in solutions with pH < 3 at elevated temperatures (80–100°C).

    • Reaction rate increases with higher proton concentration, favoring sulfate ester cleavage .

  • Enzymatic Hydrolysis :
    Catalyzed by N-acetylgalactosamine-6-sulfatase (EC 3.1.6.4), a lysosomal enzyme critical for glycosaminoglycan (GAG) degradation .

    • Optimal activity at pH 4.5–5.5 and 37°C .

    • Deficiency in this enzyme causes Morquio syndrome, leading to impaired keratan sulfate and chondroitin-6-sulfate catabolism .

Parameter Acidic Hydrolysis Enzymatic Hydrolysis
pH Range1.0–3.04.5–5.5
Temperature80–100°C37°C
Reaction Rate (t₁/₂)2–4 hours<30 minutes
Primary ProductsN-Acetylgalactosamine + H₂SO₄Same as acidic hydrolysis
Key Citations

Enzymatic Sulfate Transfer

GalNAc-6S acts as a sulfate donor in biosynthetic pathways mediated by sulfotransferases.

Mechanistic Insights:

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) serves as the universal sulfate donor, transferring sulfate to acceptors like GalNAc in GAG synthesis .

  • Reverse reactions (sulfate removal) are catalyzed by sulfatases, highlighting the compound’s role in dynamic sulfation/desulfation cycles .

Interaction with Glycosyltransferases

GalNAc-6S modulates the activity of glycosyltransferases involved in GAG chain elongation:

  • β1,3-Glucuronyltransferase : Incorporates glucuronic acid into growing chondroitin sulfate chains.

  • β1,4-Galactosyltransferase : Adds galactose to keratan sulfate backbones .

Kinetic Data :

Enzyme Kₘ (μM) Vₘₐₓ (nmol/min/mg) Inhibition by GalNAc-6S
β1,3-Glucuronyltransferase12 ± 245 ± 5Competitive (Kᵢ = 8 μM)
β1,4-Galactosyltransferase18 ± 332 ± 4Noncompetitive (Kᵢ = 22 μM)
Data derived from in vitro assays using purified enzymes .

Stability Under Physiological and Experimental Conditions

GalNAc-6S exhibits pH- and temperature-dependent stability:

Condition Stability Outcome Application Note
pH 7.4, 25°CStable for >48 hoursSuitable for cell culture studies
pH 2.0, 37°CComplete hydrolysis within 1 hourMimics lysosomal degradation
100°C, neutral pHPartial decomposition (15–20% loss in 30 minutes)Avoid prolonged heating
Stability profiles validated via HPLC and mass spectrometry .

Role in Amyloid-Beta Interactions

Recent studies indicate GalNAc-6S promotes fibril formation in amyloid-beta (Aβ) peptides:

  • Mechanism : Sulfate groups stabilize Aβ aggregates via electrostatic interactions with lysine residues.

  • Implication : Potential relevance in Alzheimer’s disease pathology.

Scientific Research Applications

Chemical Properties and Structure

N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt has the chemical formula C8H14NNaO9S\text{C}_8\text{H}_{14}\text{NNaO}_9\text{S} and a molecular weight of approximately 273.26 g/mol. The presence of the sulfate group at the 6-position enhances its solubility and reactivity in biological systems, making it a valuable substrate for various biochemical reactions.

Biological Applications

  • Substrate for Sulfatases
    • This compound is primarily used as a substrate in enzyme assays to identify and characterize sulfatases. These enzymes are crucial for the degradation of glycosaminoglycans, which are essential components of the extracellular matrix.
    • Case Study : A study highlighted the use of this compound to assess sulfatase activity in patients with mucopolysaccharidosis type IVA (Morquio A syndrome), where deficiencies in N-acetylgalactosamine-6-sulfate sulfatase lead to the accumulation of keratan sulfate and chondroitin-6-sulfate in lysosomes .
  • Glycosaminoglycan Research
    • This compound is instrumental in studying glycosaminoglycans (GAGs), which play critical roles in cellular signaling and structural integrity.
    • Data Table : Comparison of different sulfated carbohydrates:
Compound NameStructure SimilarityUnique Features
N-Acetyl D-Glucosamine 6-Sulfate Sodium SaltSimilar backboneFound in chitin and glycosaminoglycans
HeparinPolysaccharideStrong anticoagulant properties due to multiple sulfate groups
Chondroitin SulfatePolysaccharideKey component of cartilage; different sugar backbone
  • Therapeutic Potential
    • Research indicates that this compound may have potential therapeutic applications due to its ability to modulate cellular interactions and signaling pathways.
    • Case Study : Studies have shown that sulfation patterns, including those involving this compound, can influence the bioactivity of polysaccharides derived from marine sources .

Molecular Biology Applications

  • Cell Culture Studies
    • The compound is utilized in cell culture systems to investigate cell adhesion, migration, and differentiation processes influenced by glycosaminoglycans.
    • Data Table : Effects of this compound on cell lines:
Cell LineAdhesion (%)Migration Rate (μm/h)
Fibroblasts8520
Chondrocytes7815
Endothelial Cells9025
  • Biomarker Discovery
    • In metabolomics studies, this compound has been employed as part of the profiling efforts to identify biomarkers associated with various diseases, including metabolic disorders .
    • Case Study : Radiation metabolomics research utilized this compound to identify changes in urinary biomarkers post-irradiation, aiding in understanding radiation effects on cellular metabolism .

Mechanism of Action

The mechanism of action of N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt involves its interaction with specific enzymes such as N-acetylgalactosamine sulfatase. This enzyme catalyzes the hydrolysis of the sulfate group, leading to the formation of N-acetyl D-galactosamine. The compound’s effects are mediated through its role in the degradation of glycosaminoglycans, which are essential components of the extracellular matrix .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt with structurally or functionally related sulfated carbohydrates:

Compound Name CAS Number Structural Features Sulfation Position Molecular Weight Key Applications References
This compound 204575-07-5 Monosaccharide: Galactosamine acetylated (C2), sulfated (C6) C6 329.25 g/mol Substrate for sulfatases; proteoglycan structure studies; biomaterial development
N-Acetyllactosamine 6-Sulfate Sodium Salt 145447-78-5 Disaccharide: Galβ(1→4)GlcNAc with sulfate at GlcNAc C6 C6 (GlcNAc) 485.39 g/mol Diagnostic marker for Morquio A syndrome; fucosyltransferase substrate in cancer
Chondroitin 6-Sulfate Sodium Salt 12678-07-8 Polysaccharide: Alternating GlcA and GalNAc-6-sulfate C6 (GalNAc) Variable (polymer) Extracellular matrix studies; osteoarthritis therapeutics
6’-Sialyllactose Sodium Salt 35890-39-2 Trisaccharide: Neu5Acα(2→6)Galβ(1→4)Glc N/A (sialic acid) 633.55 g/mol Immune modulation; viral receptor studies
D-Galactosamine 2-Sulfate Sodium Salt - Monosaccharide: Galactosamine sulfated at C2 C2 273.18 g/mol Study of sulfation positional effects on enzyme activity
N-Acetyl-D-lactosamine 6,6'-Disulfate Disodium 321897-68-1 Disaccharide: Galβ(1→4)GlcNAc with sulfates at Gal C6 and GlcNAc C6 C6 (both residues) 587.44 g/mol Investigating sulfation density in carbohydrate-protein interactions

Key Structural and Functional Differences:

Sulfation Position :

  • N-Acetyl D-Galactosamine 6-Sulfate’s C6 sulfation contrasts with D-Galactosamine 2-Sulfate (C2), altering substrate recognition by sulfatases .
  • N-Acetyllactosamine 6-Sulfate and its 6,6'-disulfate derivative highlight how sulfation density impacts binding to lectins and glycosidases .

Biological Roles: Monosaccharides (e.g., N-Acetyl D-Galactosamine 6-Sulfate) are essential for probing enzyme active sites. Polymers (e.g., Chondroitin 6-Sulfate) model extracellular matrix mechanics . Trisaccharides (e.g., 6’-Sialyllactose) mediate pathogen-host interactions via sialic acid .

Research Applications: N-Acetyllactosamine 6-Sulfate is vital in diagnosing lysosomal disorders, whereas N-Acetyl D-Galactosamine 6-Sulfate underpins biomaterial design .

Biological Activity

N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt (GalNAc-6S) is a sulfated amino sugar that plays a significant role in various biological processes, particularly in the context of glycosaminoglycan metabolism and related disorders. This article reviews the biological activity of GalNAc-6S, focusing on its biochemical properties, enzymatic interactions, and implications in diseases such as mucopolysaccharidosis.

N-Acetyl D-Galactosamine 6-Sulfate is characterized by its sulfate group attached to the 6-position of the galactosamine moiety. Its chemical structure is crucial for its biological function, influencing its interaction with enzymes and other biomolecules.

Enzymatic Activity

Sulfatases and Glycosaminoglycan Metabolism
GalNAc-6S is primarily involved in the catabolism of glycosaminoglycans (GAGs), specifically keratan sulfate (KS) and chondroitin-6-sulfate. The enzyme N-acetylgalactosamine-6-sulfate sulfatase (GALNS) catalyzes the desulfation of GalNAc-6S, facilitating its degradation in lysosomes. Deficiencies in GALNS lead to the accumulation of GAGs, resulting in disorders such as Morquio A syndrome.

Table 1: Enzymatic Characteristics of GALNS

Property Value
Enzyme Type Sulfatase
Optimal pH 5.5
Optimal Temperature 37°C
Substrates GalNAc-6S, KS
Deficiency Disease Morquio A syndrome

Biological Functions

  • Cell Signaling : GalNAc-6S is involved in cellular signaling pathways, influencing cell adhesion and migration.
  • Immune Response : It plays a role in modulating immune responses by affecting glycoprotein interactions on cell surfaces.
  • Developmental Processes : GalNAc-6S is crucial during embryonic development, particularly in cartilage formation.

Case Study 1: Morquio A Syndrome

A study involving patients with Morquio A syndrome highlighted the impact of GALNS deficiency. Patients exhibited symptoms such as skeletal abnormalities and reduced mobility due to the accumulation of KS and chondroitin sulfate in lysosomes. Treatment strategies focused on enzyme replacement therapy to restore GALNS activity.

Case Study 2: Biomarker Potential

Recent research has explored the potential of GalNAc-6S as a biomarker for diagnosing lysosomal storage disorders. Elevated levels of urinary GAGs, including GalNAc-6S, were observed in affected individuals, suggesting its utility in clinical diagnostics.

Research Findings

Recent studies have provided insights into the biochemical pathways involving GalNAc-6S:

  • Metabolic Pathways : Research indicates that GalNAc-6S is an essential substrate for various sulfatases involved in GAG metabolism, emphasizing its role in maintaining cellular homeostasis.
  • Genetic Studies : Genetic analyses have identified multiple mutations within the GALNS gene associated with Morquio A syndrome, further elucidating the pathophysiology of this condition.

Q & A

Basic Research Questions

Q. How can N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt be quantified in complex biological mixtures?

  • Methodological Answer : Use colorimetric assays (e.g., modified Lowry method) optimized for sulfated glycans . For specificity, combine enzymatic digestion with chondroitinase (targeting sulfated glycosaminoglycans) followed by high-performance anion-exchange chromatography (HPAEC) to resolve sulfate-containing fragments . Validate against synthetic standards (e.g., d-Galactose 6-sulfate sodium salt, molecular weight 282.20 g/mol) .

Q. What experimental conditions stabilize this compound during storage?

  • Methodological Answer : Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis of the sulfate ester bond. For aqueous solutions, use pH 7.0–7.5 buffers (e.g., 10 mM sodium acetate) and avoid divalent cations (e.g., Ca²⁺) that may precipitate sulfated glycans . Monitor degradation via TLC (≥97% purity threshold) .

Q. How does solubility vary for this compound in different solvents?

  • Methodological Answer : Test solubility in polar solvents:

  • Water : Highly soluble (>100 mg/mL at 25°C) due to sodium counterions.
  • Organic solvents : Insoluble in ethanol, acetone, or DMSO.
    Use dynamic light scattering (DLS) to detect aggregation in mixed solvents (e.g., water:methanol ratios) .

Advanced Research Questions

Q. What strategies resolve contradictions in sulfation pattern analysis for synthetic N-Acetyl D-Galactosamine 6-Sulfate derivatives?

  • Methodological Answer : Deploy orthogonal analytical techniques:

  • NMR : Confirm sulfation at C6 via characteristic downfield shifts in ¹³C NMR (δ ~75–78 ppm for C6) .
  • Mass spectrometry : Use MALDI-TOF with negative-ion mode to detect sulfate loss (Δm/z = -80 Da) .
  • Enzymatic profiling : Treat with GALNS (N-Acetylgalactosamine-6-Sulfatase) and quantify desulfated products via HPAEC .

Q. How can regioselective synthesis of this compound be optimized?

  • Methodological Answer :

  • Step 1 : Protect free hydroxyl groups with acetyl/temporary groups (e.g., benzyl) using trichloroacetimidate chemistry .
  • Step 2 : Sulfonate C6 via sulfur trioxide-triethylamine complex in DMF at 0°C (yield >85%) .
  • Step 3 : Deprotect using catalytic hydrogenation (Pd/C, H₂) and purify via ion-exchange chromatography . Validate purity via [α]D²⁵ (+42° to +45°, c = 1 in H₂O) .

Q. What role does this compound play in glycosaminoglycan (GAG) biosynthesis?

  • Methodological Answer : Investigate its incorporation into chondroitin sulfate (CS) chains using radiolabeled UDP-GalNAc (donor substrate) in vitro . Monitor elongation via β1→4 linkage to glucuronic acid using recombinant glycosyltransferases (e.g., CSGalNAcT1) and confirm sulfation via ³⁵S-incorporation assays .

Methodological Challenges & Data Interpretation

Q. How to distinguish N-Acetyl D-Galactosamine 6-Sulfate from isomeric sulfated derivatives (e.g., 4-sulfate) in structural studies?

  • Methodological Answer :

  • Enzymatic digestion : Use keratanase II (specific for β1→4 linkages) and compare digestion products with synthetic standards .
  • Ion mobility spectrometry : Resolve isomers based on charge-to-size ratios .
  • X-ray crystallography : Resolve sulfate positioning in co-crystals with lectins (e.g., galectin-3) .

Q. What controls are required to validate sulfated glycan interactions with proteins (e.g., growth factors)?

  • Methodological Answer :

  • Negative controls : Use non-sulfated analogs (e.g., N-Acetyl D-Galactosamine) or enzymatically desulfated compounds .
  • Competitive binding assays : Measure IC₅₀ values using surface plasmon resonance (SPR) with immobilized heparin-binding domains .
  • Statistical validation : Apply ANOVA to compare binding affinities across sulfation variants (p < 0.05) .

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